Tert-butyl (1-ethynylcyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-ethynylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-13(9-7-6-8-10-13)14-11(15)16-12(2,3)4/h1H,6-10H2,2-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTUMANHLGZZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Alkynylation of Cyclohexyl Derivatives
One of the most prominent methods involves the alkynylation of a cyclohexyl intermediate, as described in patent EP4180426NWA1 and related literature (Reference).
- Preparation of a cyclohexyl intermediate: Starting with a cyclohexyl precursor bearing hydroxymethyl or formyl groups.
- Halogenation: Conversion of the hydroxymethyl group to a dibromo or dichloro derivative using reagents like N-bromosuccinimide or sodium hypochlorite.
- Formation of the ethynyl group: The dibromo derivative undergoes a Sonogashira coupling with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of palladium catalysts, copper co-catalysts, and base, followed by desilylation to yield the terminal ethynyl group.
Trans-4-(Dibromoethenyl)cyclohexyl derivative + terminal alkyne (e.g., trimethylsilylacetylene) → Ethynylcyclohexyl derivative
- Catalysts: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
- Co-catalyst: CuI
- Solvent: Toluene or DMF
- Temperature: 50-80°C
- Reaction time: 12-24 hours
Carbamate Formation
Once the ethynyl group is introduced, carbamate formation involves reacting the ethynylcyclohexyl precursor with tert-butyl chloroformate or tert-butyl isocyanate under basic conditions.
- Dissolve the ethynylcyclohexyl intermediate in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
- Add a base such as triethylamine or N,N-diisopropylethylamine to scavenge HCl.
- Slowly add tert-butyl chloroformate or tert-butyl isocyanate.
- Stir at room temperature or slightly elevated temperatures (0-25°C) for several hours.
- Purify via chromatography or recrystallization.
Ethynylcyclohexyl intermediate + tert-butyl chloroformate → tert-Butyl (1-ethynylcyclohexyl)carbamate
Specific Research Findings and Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Halogenation | Sodium hypochlorite, potassium bromide | 0-5°C, 4 hours | ~90% | Efficient dibromination of hydroxymethyl groups |
| Alkynylation | Pd catalyst, CuI, terminal alkyne | Toluene or DMF, 50-80°C | 70-85% | Sonogashira coupling with desilylation |
| Carbamate formation | tert-Butyl chloroformate, triethylamine | RT, 2-4 hours | 80-90% | Purity depends on reaction control |
Notes on Optimization and Purification
- Temperature control is critical during halogenation and coupling steps to prevent side reactions.
- Choice of solvent influences yield; toluene and DMF are preferred for coupling reactions.
- Purification typically involves column chromatography using silica gel with suitable eluents such as ethyl acetate/hexane mixtures.
- Reaction times are optimized based on scale and reagent reactivity, with typical durations from 12 to 24 hours.
Summary of the Synthesis Pathway
Cyclohexyl precursor → Halogenation (dibromo or dichloro derivatives) → Sonogashira coupling with terminal alkyne → Desilylation (if necessary) → Carbamate formation with tert-butyl chloroformate → Final product: this compound
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-ethynylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted carbamates and ureas.
Scientific Research Applications
Tert-butyl (1-ethynylcyclohexyl)carbamate is used in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl (1-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Cyclohexyl vs. Cyclobutyl Derivatives
- tert-butyl (1-ethynylcyclobutyl)carbamate (HA-0694; CAS: 1268810-16-7) :
Bicyclic Derivatives
- tert-butyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate (QD-8922; CAS: 1417551-40-6) :
Variation in Substituents
Ethynyl vs. Hydroxyethyl Groups
Ethynyl vs. Oxo Groups
- tert-butyl (3-oxocyclohexyl)carbamate (CAS: 154748-49-9) :
Heterocyclic Analogues
- tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate (QN-9598; CAS: 1087043-97-7) :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
Tert-butyl (1-ethynylcyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 209.27 g/mol
The compound features a tert-butyl group, an ethynyl group attached to a cyclohexyl ring, and a carbamate functional group, which may contribute to its biological properties.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of enzymes involved in neurodegenerative processes. For instance, certain carbamates inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective | May protect neuronal cells from apoptosis induced by amyloid-beta aggregates. |
| Enzyme Inhibition | Potential inhibition of acetylcholinesterase and other enzymes involved in neurodegeneration. |
| Anti-inflammatory | Reduction in levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. |
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of similar carbamate compounds found that they could significantly reduce cell death in astrocytes caused by amyloid-beta exposure. The results indicated a moderate protective effect attributed to decreased TNF-α production . Although specific data on this compound was not provided, the implications suggest potential neuroprotective applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for tert-butyl (1-ethynylcyclohexyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via carbamate protection of the amine group. A common approach involves reacting tert-butyl carbamate with a cyclohexane derivative containing an ethynyl group. For example, in a multi-step synthesis (e.g., from 1-ethynylcyclohexanamine), Boc protection is achieved under mild alkaline conditions (e.g., using di-tert-butyl dicarbonate in THF/water at 0–25°C) . Yield optimization requires controlled stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is validated by HPLC and NMR .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Structural characterization relies on:
- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C), ethynyl protons (δ ~2.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : For absolute stereochemistry, single-crystal X-ray diffraction is used if applicable .
Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?
- Key Reactivity :
- Ethynyl Group : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
- Carbamate : Stable under basic conditions but cleavable via acidic hydrolysis (e.g., TFA/DCM) to release the amine .
- Cyclohexyl Ring : Stereochemical rigidity affects binding in biological assays .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of this compound derivatives be resolved?
- Methodology :
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ curves) to rule out false positives/negatives .
- Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays or CRISPR screens) to identify non-specific interactions .
- Structural Analog Comparison : Test analogs (e.g., tert-butyl (1-(6-bromopyridin-3-yl)cyclopropyl)carbamate) to isolate functional group contributions .
Q. What computational strategies are effective in predicting this compound’s binding affinity for enzyme targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of targets (e.g., kinases or GPCRs) to model binding poses .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .
Q. How does the stereochemistry of the cyclohexyl ring impact the compound’s pharmacokinetic properties?
- Methodology :
- Chiral HPLC : Separate enantiomers (e.g., (1R,2R)- vs. (1S,2S)-configurations) and test in vitro ADME assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to compare clearance rates between stereoisomers .
- Permeability : Use Caco-2 cell monolayers to assess passive diffusion and efflux ratios (P-gp substrate potential) .
Q. What strategies mitigate regioselectivity challenges during derivatization of the ethynyl group?
- Methodology :
- Protecting Group Strategy : Temporarily block the carbamate with acid-labile groups (e.g., Troc) to direct reactions to the ethynyl moiety .
- Catalytic Control : Employ Pd/Cu catalysts for Sonogashira couplings, ensuring selective cross-coupling over homocoupling .
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
